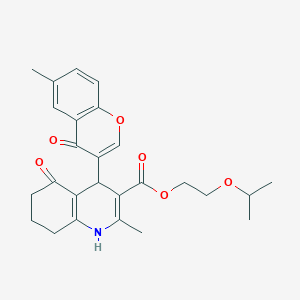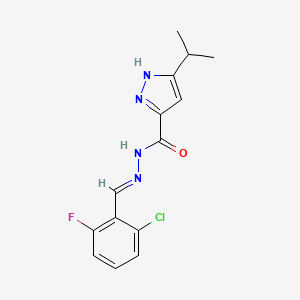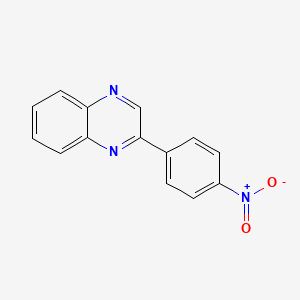![molecular formula C14H10F3N3O B11671627 N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The trifluoromethyl group attached to the phenyl ring imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
准备方法
合成路线和反应条件
N’-[(E)-[4-(三氟甲基)苯基]亚甲基]吡啶-3-甲酰肼的合成通常涉及 4-(三氟甲基)苯甲醛和吡啶-3-甲酰肼之间的缩合反应。该反应通常在乙醇或甲醇等有机溶剂中进行,并在回流条件下进行。将反应混合物加热以促进腙键的形成,然后通过重结晶或色谱法提纯产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成效率和产量。此外,工业生产可能涉及优化反应条件,例如温度、压力和溶剂选择,以最大程度地提高最终产品的纯度和产量。
化学反应分析
反应类型
N’-[(E)-[4-(三氟甲基)苯基]亚甲基]吡啶-3-甲酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化衍生物。
还原: 还原反应可以将腙基转化为肼衍生物。
取代: 三氟甲基可以参与亲核取代反应,导致形成具有不同官能团的新化合物。
常用试剂和条件
氧化: 在温和条件下可以使用过氧化氢或高锰酸钾等常见氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在适当催化剂或碱性条件下,可以使用胺或硫醇等亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化物或酮,而还原可以产生肼衍生物。取代反应可以导致各种官能化的化合物,具体取决于所使用的亲核试剂。
科学研究应用
N’-[(E)-[4-(三氟甲基)苯基]亚甲基]吡啶-3-甲酰肼具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 研究其作为酶抑制剂或探针用于研究生物学途径的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 由于其独特的化学性质,它被用于开发新型材料,例如聚合物和涂层。
作用机制
N’-[(E)-[4-(三氟甲基)苯基]亚甲基]吡啶-3-甲酰肼的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节它们的活性并影响各种生化途径。三氟甲基增强了化合物的结合亲和力和稳定性,使其成为生物过程的有效调节剂。
相似化合物的比较
类似化合物
- N’-[(E)-[2-(三氟甲基)苯基]亚甲基]吡啶-3-甲酰肼
- N’-[(E)-[4-氟苯基]亚甲基]吡啶-3-甲酰肼
- N’-[(E)-[2,5-二甲氧基苯基]亚甲基]吡啶-3-甲酰肼
独特性
N’-[(E)-[4-(三氟甲基)苯基]亚甲基]吡啶-3-甲酰肼由于三氟甲基的存在而具有独特性,三氟甲基赋予其显著的化学稳定性和反应性。这使其与可能缺乏该官能团或具有不同取代基的其他类似化合物区别开来,从而导致不同的化学和生物特性。
属性
分子式 |
C14H10F3N3O |
|---|---|
分子量 |
293.24 g/mol |
IUPAC 名称 |
N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)12-5-3-10(4-6-12)8-19-20-13(21)11-2-1-7-18-9-11/h1-9H,(H,20,21)/b19-8+ |
InChI 键 |
LGFQGIZUQJVBJW-UFWORHAWSA-N |
手性 SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol](/img/structure/B11671547.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11671555.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11671563.png)
![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11671566.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11671576.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11671588.png)
![N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B11671590.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)


